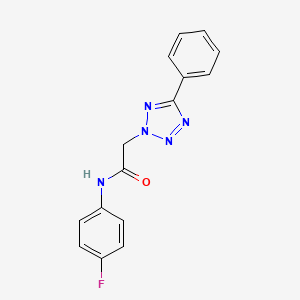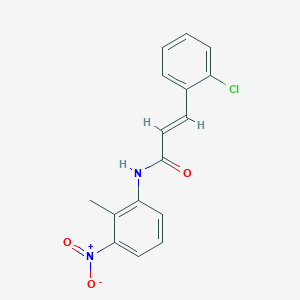
4,8-dimethyl-3-(3-oxobutyl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-dimethyl-3-(3-oxobutyl)-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMQD and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of DMQD is not well understood. However, it is believed to interact with metal ions through coordination bonds. DMQD has also been found to generate reactive oxygen species upon excitation, which can lead to cell death in photodynamic therapy.
Biochemical and Physiological Effects:
DMQD has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. DMQD has also been found to have antioxidant properties, which can help protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of DMQD is its fluorescent properties, which make it a useful tool for detecting metal ions. DMQD is also relatively easy to synthesize, which makes it an accessible compound for scientific research. However, one of the limitations of DMQD is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions related to DMQD. One potential area of research is the development of DMQD-based sensors for the detection of metal ions in biological samples. Another area of research is the optimization of DMQD for photodynamic therapy. Additionally, DMQD can be further explored for its potential applications in the field of organic electronics.
Conclusion:
In conclusion, DMQD is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects and has been used as a fluorescent probe, photosensitizer, and potential cancer treatment. Despite its potential advantages, DMQD also has limitations that need to be addressed in future research. Overall, DMQD is a promising compound that has the potential to contribute to various fields of scientific research.
合成法
The synthesis of DMQD involves the reaction of 4,8-dimethylquinoline-2(1H)-one with ethyl acetoacetate in the presence of a base. The reaction leads to the formation of DMQD, which can be further purified using various techniques such as column chromatography.
科学的研究の応用
DMQD has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of various metal ions such as copper, iron, and zinc. DMQD has also been used as a photosensitizer for photodynamic therapy. In addition, it has been found to have potential applications in the field of organic electronics.
特性
IUPAC Name |
4,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-4-6-12-11(3)13(8-7-10(2)17)15(18)16-14(9)12/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQMRRWZNQLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)N2)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)




![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)



![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
